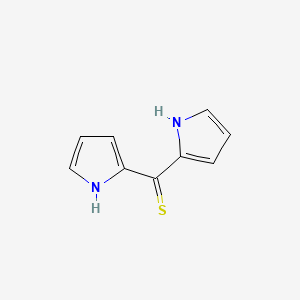

bis-(1H-pyrrol-2-yl)-methanethione

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(1H-pyrrol-2-yl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKUQYLJLFWZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=S)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Identity of "Thiocarbonyl Dipyrrole" with CAS 21401-55-8 Cannot Be Verified

A comprehensive investigation to identify and characterize the chemical compound specified as "thiocarbonyl dipyrrole" with CAS number 21401-55-8 has concluded that this specific combination of name and CAS number does not correspond to a recognized chemical substance in publicly available and authoritative scientific databases. Therefore, the creation of an in-depth technical guide as requested is not feasible due to the inability to verify the existence and properties of the target molecule.

Initial searches for "thiocarbonyl dipyrrole" in conjunction with the provided CAS number, 21401-55-8, did not yield any direct matches in reputable chemical registries or scientific literature. The term "thiocarbonyl dipyrrole" appears to be a structural descriptor rather than a standardized chemical name. While the "thiocarbonyl" functional group (C=S) and the "dipyrrole" core are known chemical entities, their specific combination as a singular, registered compound with the given CAS number could not be substantiated.

Further investigation focused on the CAS number 21401-55-8 itself. A CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to a single, specific chemical substance. A thorough search of various chemical supplier databases, regulatory lists, and scientific search engines for this CAS number failed to retrieve any consistent or verifiable information about a corresponding chemical structure or its associated synonyms. The lack of data associated with this specific CAS number suggests that it may be an incorrect or obsolete identifier, or one that is not in public use.

Without a verifiable chemical identity, it is impossible to provide accurate and reliable information regarding its synthesis, properties, applications, and safety, as would be required for a technical guide aimed at a scientific audience. Proceeding with the creation of such a document would be speculative and could lead to the dissemination of incorrect and potentially hazardous information, which contravenes the principles of scientific integrity and responsibility.

It is recommended that the user re-verify the CAS number and the precise chemical name of the intended topic. A correct CAS number or a more specific chemical name (such as one following IUPAC nomenclature) would be necessary to proceed with a literature search and the subsequent development of a comprehensive technical guide.

Technical Guide: Bis(pyrrol-2-yl)methanone vs. Bis(pyrrol-2-yl)methanethione

Executive Summary

This technical guide provides a comparative analysis of bis(pyrrol-2-yl)methanone (di-2-pyrrolyl ketone) and its sulfur analogue, bis(pyrrol-2-yl)methanethione (di-2-pyrrolyl thione). These compounds serve as critical precursors in the synthesis of dipyrromethene dyes (BODIPYs), porphyrinoids, and prodigiosin-based alkaloids.

The core distinction lies in the chalcogen substitution (oxygen vs. sulfur) at the meso-position, which fundamentally alters the electronic distribution, hydrogen-bonding capability, and metal coordination preferences of the ligand system. This guide details the synthesis, spectroscopic signatures, and physiochemical properties required for their effective utilization in drug development and materials science.

Chemical Identity & Structural Properties[1][2][3][4][5]

| Feature | Bis(pyrrol-2-yl)methanone | Bis(pyrrol-2-yl)methanethione |

| Structure | Two pyrrole rings linked by a carbonyl (C=O) | Two pyrrole rings linked by a thiocarbonyl (C=S) |

| Formula | C₉H₈N₂O | C₉H₈N₂S |

| CAS Number | 15770-21-5 | 21401-55-8 |

| Molecular Weight | 160.17 g/mol | 176.24 g/mol |

| H-Bond Acceptor | Strong (Oxygen is hard, electronegative) | Weak (Sulfur is soft, diffuse) |

| Acidity (NH) | Moderate pKa (Pyrrole NH ~16.5, lowered by C=O) | Higher Acidity (Lower pKa due to S polarizability) |

| Appearance | Off-white to tan solid | Yellow to orange/brown solid |

Electronic Structure & Tautomerism

The reactivity of these systems is governed by the resonance between the neutral dipyrrolyl form and the zwitterionic forms. The C=S bond in the thione is longer and more polarizable than the C=O bond, leading to a smaller HOMO-LUMO gap and a bathochromic shift in absorption.

Figure 1: Resonance structures highlighting the electronic delocalization. The thione form (right) exhibits greater contribution from the zwitterionic state due to the ability of sulfur to stabilize negative charge.

Synthesis Protocols

Synthesis of Bis(pyrrol-2-yl)methanone

The ketone is typically synthesized via a Vilsmeier-Haack-type acylation or direct condensation using phosgene equivalents.

Protocol (Vilsmeier Route):

-

Reagents: Pyrrole (excess), N,N-Dimethylacetamide (DMAc), POCl₃.

-

Activation: Cool DMAc (1 equiv) to 0°C. Add POCl₃ (1 equiv) dropwise to form the Vilsmeier salt.

-

Addition: Add pyrrole (2 equiv) in CH₂Cl₂ slowly to the salt solution.

-

Hydrolysis: Stir at room temperature for 12h, then hydrolyze with aqueous sodium acetate or Na₂CO₃.

-

Purification: Extract with CH₂Cl₂. Recrystallize from ethanol/water.

-

Yield: Typically 60-80%.

-

Note: The reaction must be controlled to prevent polymerization to polypyrroles.

-

Synthesis of Bis(pyrrol-2-yl)methanethione

The thione is almost exclusively prepared by thionating the ketone precursor.

Protocol (Lawesson’s Reagent):

-

Reagents: Bis(pyrrol-2-yl)methanone (1 equiv), Lawesson’s Reagent (0.6 equiv).

-

Solvent: Anhydrous Toluene (0.1 M concentration).

-

Reaction: Reflux under inert atmosphere (N₂/Ar) for 2-4 hours. Monitor by TLC (thione is less polar/moves faster than ketone).

-

Workup: Cool to room temperature. Filter off any solid residues.

-

Purification: Flash column chromatography (Silica, CH₂Cl₂/Hexane).

-

Yield: Typically 70-90%.

-

Caution: Lawesson’s reagent releases H₂S and phosphorus byproducts; use a fume hood.

-

Figure 2: Synthetic pathway from pyrrole to the thione derivative.

Spectroscopic Characterization

Accurate identification relies on the distinct shifts between the carbonyl and thiocarbonyl environments.

| Method | Parameter | Bis(pyrrol-2-yl)methanone | Bis(pyrrol-2-yl)methanethione |

| IR Spectroscopy | C=X Stretch | 1600–1640 cm⁻¹ (Strong, sharp) | 1100–1200 cm⁻¹ (Weaker, often multiple bands) |

| N-H Stretch | ~3250–3400 cm⁻¹ (Broad due to H-bonding) | ~3200–3350 cm⁻¹ (Sharper, weaker H-bonds) | |

| ¹H NMR (DMSO-d₆) | NH Proton | δ 11.0 – 12.0 ppm (Deshielded by C=O anisotropy & H-bond) | δ 10.5 – 11.5 ppm (Slight upfield shift relative to ketone*) |

| Ring Protons | Typical pyrrole pattern (δ 6.0–7.2 ppm) | Similar pattern, slight downfield shift of α-protons | |

| UV-Vis | λmax | ~300–340 nm (Colorless/Tan) | ~400–450 nm (Yellow/Orange) |

*Note on NMR: While sulfur is less electronegative than oxygen, the high polarizability of the C=S bond and the acidity of the NH protons can cause variations in chemical shift depending on solvent and concentration (dimerization).

Biological & Pharmacological Implications

Prodigiosin Analogues

Both compounds are precursors to prodigiosins , a class of tripyrrolic alkaloids with potent immunosuppressive and anticancer activities.

-

Ketone Pathway: Condensation with a third pyrrole unit yields the standard prodigiosin skeleton.

-

Thione Pathway: Use of the thione leads to sulfur-bridged analogues (thio-prodigiosins), which often exhibit:

-

Altered Metal Binding: The "soft" sulfur atom changes the affinity for metal ions (e.g., Cu²⁺ vs Zn²⁺) in biological fluids.

-

Modified Cytotoxicity: Thio-analogues can show increased lipophilicity, potentially enhancing membrane permeability.

-

Anion Binding

Bis(pyrrol-2-yl)methanone acts as a neutral anion receptor.

-

Mechanism: The two pyrrole NH groups and the bridging CH form a binding pocket.

-

Selectivity: High affinity for oxo-anions (H₂PO₄⁻, PhCOO⁻) via hydrogen bonding (NH···O⁻).

-

Thione Difference: The thione is a poorer hydrogen bond acceptor but a stronger hydrogen bond donor (more acidic NH). This alters selectivity towards softer anions (e.g., I⁻, SCN⁻).

Experimental Handling & Stability

-

Solubility:

-

Stability:

-

The ketone is air-stable and can be stored at room temperature.

-

The thione is sensitive to oxidation (desulfurization back to ketone) and light. Store in the dark at -20°C under inert gas for long-term stability.

-

References

-

Synthesis of Dipyrrolyl Ketones

-

Banwell, M. G., et al. "The Total Synthesis of Pyrrole-Containing Marine Natural Products." Chem. Rev., 2006. Link

-

-

Anion Binding Properties

-

Lawesson's Reagent Protocols

-

Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chem. Rev., 2007. Link

-

-

Coordination Chemistry of Thiones

-

Prodigiosin Bioactivity

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ossila.com [ossila.com]

- 4. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. youtube.com [youtube.com]

- 7. 2-Pyrroline synthesis [organic-chemistry.org]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. Effects of metal coordination on the π-system of the 2,5-bis-{(pyrrolidino)-methyl}-pyrrole pincer ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Technical Guide to the Electronic Properties of Di(1H-pyrrol-2-yl)methanethione

A Note on the Uncharted Territory of Di(1H-pyrrol-2-yl)methanethione

An exhaustive search of the current scientific literature reveals a notable absence of experimental data for di(1H-pyrrol-2-yl)methanethione. While its oxygen-containing counterpart, di(1H-pyrrol-2-yl)methanone, is a known compound, the electronic properties of the thione derivative remain uncharacterized. This guide, therefore, embarks on a predictive exploration, grounding its assertions in the established principles of physical organic chemistry and drawing parallels with analogous molecular systems. For researchers and drug development professionals, this document serves as a foundational roadmap, proposing a synthetic pathway and forecasting the electronic characteristics that will define this novel molecule. The protocols and data presented herein are intended to be a starting point for the empirical investigation of di(1H-pyrrol-2-yl)methanethione.

I. Proposed Synthesis: A Gateway to a Novel Thioketone

The most plausible route to di(1H-pyrrol-2-yl)methanethione is through the thionation of its commercially available ketone precursor, di(1H-pyrrol-2-yl)methanone. Lawesson's reagent is a well-established and effective thionating agent for converting ketones to thioketones, and its application to pyrrole-containing substrates has been documented.[1]

Experimental Protocol: Synthesis of Di(1H-pyrrol-2-yl)methanethione

Objective: To convert di(1H-pyrrol-2-yl)methanone to di(1H-pyrrol-2-yl)methanethione using Lawesson's reagent.

Materials:

-

Di(1H-pyrrol-2-yl)methanone

-

Lawesson's Reagent [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

In a round-bottom flask, dissolve di(1H-pyrrol-2-yl)methanone (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Place the flask under an inert atmosphere (Nitrogen or Argon).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield di(1H-pyrrol-2-yl)methanethione.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

II. Predicted Spectroscopic Properties (UV-Visible Absorption)

The electronic absorption spectrum of di(1H-pyrrol-2-yl)methanethione is expected to be dominated by the thiocarbonyl (C=S) chromophore, modulated by the electron-rich pyrrole rings. Thioketones typically exhibit two characteristic absorption bands: a lower energy, less intense band corresponding to the n → π* transition, and a higher energy, more intense band corresponding to the π → π* transition.

-

n → π Transition:* This transition involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital of the C=S bond. This band is expected to appear in the visible region of the spectrum, likely contributing to the color of the compound.

-

π → π Transition:* This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This band will be more intense and is expected to appear in the UV region. The conjugation with the two pyrrole rings is predicted to cause a bathochromic (red) shift of this band compared to simpler aliphatic thioketones.[2]

Experimental Protocol: UV-Visible Spectroscopy

Objective: To measure the electronic absorption spectrum of di(1H-pyrrol-2-yl)methanethione and determine its absorption maxima (λmax).

Materials and Equipment:

-

Di(1H-pyrrol-2-yl)methanethione

-

Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile)

-

Quartz cuvettes

-

Dual-beam UV-Visible spectrophotometer

Procedure:

-

Prepare a dilute solution of di(1H-pyrrol-2-yl)methanethione in the chosen spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 at the λmax.

-

Calibrate the spectrophotometer using a blank cuvette filled with the pure solvent.

-

Fill a quartz cuvette with the sample solution.

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

-

Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) for each peak.

| Predicted Transition | Expected Wavelength Range (nm) | Predicted Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| π → π | 250 - 350 | High (>10,000) |

| n → π | 450 - 550 | Low to Moderate (10 - 1,000) |

III. Predicted Electrochemical Behavior (Cyclic Voltammetry)

The electrochemical properties of di(1H-pyrrol-2-yl)methanethione are anticipated to be rich, with potential for both oxidation and reduction processes. The electron-rich pyrrole rings are susceptible to oxidation, while the thiocarbonyl group can be reduced. Cyclic voltammetry is the ideal technique to probe these redox events.

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of di(1H-pyrrol-2-yl)methanethione.

Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell:

-

Working Electrode (WE): Glassy carbon or platinum electrode

-

Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode (CE): Platinum wire or foil

-

-

Analyte solution: 1-5 mM of di(1H-pyrrol-2-yl)methanethione in a suitable solvent (e.g., Acetonitrile, Dichloromethane).

-

Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt.

-

Inert gas (Nitrogen or Argon) for deoxygenation.

Procedure:

-

Prepare the analyte solution containing the supporting electrolyte.

-

Assemble the three-electrode cell and deoxygenate the solution by bubbling with an inert gas for 10-15 minutes.

-

Connect the electrodes to the potentiostat.

-

Record a background voltammogram of the solvent and supporting electrolyte to determine the potential window.

-

Add the analyte and record cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 200 mV/s).

-

Analyze the resulting voltammograms to identify the peak potentials for oxidation and reduction.

IV. Computational Modeling of Electronic Properties

In the absence of experimental data, Density Functional Theory (DFT) calculations provide a powerful tool for predicting the electronic structure and properties of molecules.

Computational Protocol: DFT Calculations

Objective: To computationally determine the HOMO and LUMO energy levels, molecular orbital distributions, and predict the UV-Visible spectrum of di(1H-pyrrol-2-yl)methanethione.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

-

Geometry Optimization:

-

Construct the 3D structure of di(1H-pyrrol-2-yl)methanethione.

-

Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) for more accurate electronic property prediction.

-

From this calculation, the energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be extracted.

-

-

Time-Dependent DFT (TD-DFT) Calculation:

-

Perform a TD-DFT calculation to predict the electronic transitions and the UV-Visible absorption spectrum. This will provide theoretical values for λmax and oscillator strengths, which correspond to the intensity of the absorption bands.

-

| Property | Predicted Value/Characteristic |

| HOMO Energy | Expected to be relatively high due to the electron-rich pyrrole rings, indicating susceptibility to oxidation. |

| LUMO Energy | Expected to be relatively low due to the electron-accepting thiocarbonyl group, indicating susceptibility to reduction. |

| HOMO-LUMO Gap | Predicted to be in a range that corresponds to absorption in the visible or near-UV region. |

| HOMO Distribution | Likely to be localized primarily on the pyrrole rings. |

| LUMO Distribution | Likely to be localized primarily on the C=S bond. |

V. Potential Applications

Based on its predicted electronic properties, di(1H-pyrrol-2-yl)methanethione could be a candidate for several applications:

-

Organic Electronics: The extended π-system and potential for redox activity suggest it could be explored as a building block for organic semiconductors or in dye-sensitized solar cells.

-

Sensors: The thiocarbonyl group is known to interact with heavy metal ions, suggesting potential applications in chemosensors.

-

Pharmacology: The pyrrole moiety is a common scaffold in medicinal chemistry. The introduction of the thioketone could lead to novel biological activities.

VI. Conclusion

While the electronic properties of di(1H-pyrrol-2-yl)methanethione have yet to be experimentally determined, this guide provides a comprehensive predictive framework. The proposed synthetic route offers a clear path to obtaining this novel compound. The predicted spectroscopic and electrochemical properties, supported by a robust computational methodology, suggest a molecule with a rich electronic character. It is our hope that this guide will stimulate the experimental investigation of di(1H-pyrrol-2-yl)methanethione and unlock its potential in materials science and drug discovery.

References

-

Royal Society of Chemistry. Thionation reactions of 2-pyrrole carboxylates. [Link]

-

University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

-

University of Massachusetts Boston. Cyclic Voltammetry of Ferrocene, [Ru(bpy)3], and Iodide. [Link]

Sources

Technical Guide: Solubility and Handling of Bis-(1H-pyrrol-2-yl)-methanethione

[1][2]

Core Directive & Executive Summary

Bis-(1H-pyrrol-2-yl)-methanethione (also known as di-2-pyrrolylthione or dipyrrin-thione) is a critical intermediate in the synthesis of functional materials, particularly BODIPY dyes, porphyrinoids, and anion sensors.[1][2] Its thiocarbonyl moiety (

This guide addresses the solubility profile , stability concerns , and handling protocols required to maintain the integrity of this compound during experimental workflows.

Key Technical Insight: Unlike standard organic solids, this thione exhibits a "dual-personality" in solution—it requires polar aprotic solvents for high-concentration stock solutions due to inter-molecular hydrogen bonding (NH[1][2]···S), yet it is often purified using non-polar/polar gradients.[2] Furthermore, the thiocarbonyl group is susceptible to oxidative desulfurization to the ketone, necessitating rigorous exclusion of oxidants during dissolution.[2]

Physicochemical Identity & Properties[1][2][3][4][5]

Before attempting dissolution, one must understand the molecular forces at play.[2] The molecule consists of two electron-rich pyrrole rings linked by a thiocarbonyl group.[1][2]

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | Low Molecular Weight (176.24 g/mol ) | |

| H-Bond Donors | 2 (Pyrrole NH) | Strong self-association in non-polar media.[1][2] |

| H-Bond Acceptors | 1 (Thiocarbonyl S) | Weaker acceptor than |

| Polarity | Moderate-High | Requires polar solvents for disruption of crystal lattice.[1][2] |

| pKa (Pyrrole NH) | ~16.5 | Weakly acidic; stable in neutral/mildly acidic media; deprotonates in strong base.[1][2] |

| Appearance | Red/Purple Crystals | Deep color indicates extended conjugation; implies |

Melting Point Discrepancy Note

Literature reports vary significantly regarding the melting point (ranges from 95–99 °C to 155–160 °C).[1][2] This variance often correlates with purity levels and the presence of the oxidized ketone impurity.[2] High-purity thione typically exhibits the higher melting range. [2]

Solubility Profile in Organic Solvents[2]

The solubility of this compound is governed by its need to solvate the pyrrolic NH protons and break the intermolecular

Solvent Compatibility Table[1]

| Solvent Class | Specific Solvent | Solubility Rating | Application | Technical Notes |

| Polar Aprotic | DMSO | Excellent | NMR, Stock Solutions | Breaks NH hydrogen bonds effectively.[1][2] Best for long-term storage if frozen. |

| DMF | Excellent | Synthesis | Good for reactions requiring high temperatures.[1][2] | |

| Acetone | Good | Transfer/Cleaning | Rapid evaporation; good for transferring compound between vessels.[1][2] | |

| Chlorinated | Dichloromethane (DCM) | High | Synthesis, Extraction | Primary solvent for reaction workups.[2] |

| Chloroform | High | Spectroscopy | Standard solvent for UV-Vis and NMR ( | |

| Polar Protic | Methanol | Moderate | Recrystallization | Soluble when hot; poor solubility when cold (anti-solvent effect).[1][2] |

| Ethanol | Moderate | Recrystallization | Often used in mixtures with water or DCM for crystal growth.[1][2] | |

| Non-Polar | Toluene | Moderate | Synthesis | Soluble at reflux; useful for azeotropic drying.[1][2] |

| Hexanes | Poor/Insoluble | Precipitation | Used as an anti-solvent to crash out the product.[2] | |

| Ethers | THF | Good | Synthesis | Excellent general-purpose solvent; ensure it is peroxide-free.[1][2] |

| Diethyl Ether | Low/Moderate | Washing | Removes non-polar impurities during filtration.[1][2] |

Mechanistic Insights: Solvation & Stability

Solvation Mechanism

The dissolution process involves the solvent interrupting the intermolecular hydrogen bonding network.[2]

-

In Solid State: The pyrrole NH groups likely H-bond to the sulfur of adjacent molecules (NH[1]···S), creating a tightly packed lattice.[2]

-

In DMSO/DMF: The solvent oxygen acts as a strong H-bond acceptor, sequestering the pyrrole NH protons and effectively "wrapping" the molecule.[2]

-

In Chloroform/DCM: Solvation is driven by dipole-dipole interactions and the solvent's ability to accommodate the aromatic system, though aggregation may persist at high concentrations.[2]

The Oxidative Instability Risk

The central

Mechanism:

Visualization: Solvation & Oxidation Pathways

The following diagram illustrates the solvation shell in DMSO versus the oxidation pathway in aerated solvents.

Figure 1: Solvation dynamics and the oxidative degradation pathway.[1][2] Note the critical role of solvent choice in stabilizing the monomeric form versus facilitating oxidation.[2]

Experimental Protocols

Protocol A: Preparation of High-Purity Stock Solution (10 mM)

Purpose: For biological assays or precise spectroscopic measurement.[1][2] Solvent: Anhydrous DMSO.[1][2]

-

Weighing: Weigh 1.76 mg of this compound into a distinct amber glass vial (protect from light).

-

Purging: Flush the vial with Argon or Nitrogen gas for 30 seconds to displace air.

-

Dissolution: Add 1.0 mL of anhydrous DMSO.

-

Agitation: Vortex gently for 10-15 seconds. Sonication is generally not required and should be avoided to prevent heating/degradation.[2]

-

Storage: Store at -20 °C. Stable for 2-4 weeks. If precipitate forms upon thawing, gently warm to 25 °C.[2]

Protocol B: Recrystallization (Purification)

Purpose: To remove the ketone impurity or polymeric byproducts.[1][2] Solvent System: Ethanol/Water or DCM/Hexane.[1][2]

-

Dissolve: Dissolve the crude solid in the minimum amount of hot Ethanol (~60 °C).

-

Filter: If insoluble black specks remain (polymerized pyrrole), filter rapidly through a heated glass frit.

-

Precipitate: Add warm water dropwise until the solution becomes slightly turbid.

-

Cool: Allow the solution to cool slowly to room temperature, then place in a fridge (4 °C).

-

Collect: Filter the red/purple crystals and wash with cold Hexane.

-

Dry: Vacuum dry in the dark.

Protocol C: Reaction Solvent Selection (Synthesis)

Purpose: Using the thione as a nucleophile (e.g., coordinating to metals or reacting with electrophiles).[1][2]

Workflow Visualization: Solubility Testing

Figure 2: Decision tree for solvent selection based on intended application.[1]

References

-

Synthesis and Characterization of Dipyrrolylthiones

-

Solubility and Applications in Sensors

-

Structural Analogues and Crystal Packing

-

General Chemical Data

The Emergence of Dipyrrin Thione Derivatives: A Journey from Curiosity to Cutting-Edge Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the history, discovery, and development of dipyrrin thione derivatives. From their origins in the broader field of pyrrolic chemistry to their current status as promising candidates in drug development and materials science, we trace the key scientific milestones and conceptual breakthroughs. This guide delves into the detailed synthetic methodologies, explores the causal relationships behind experimental choices, and presents the photophysical and electrochemical properties that make these compounds unique. A significant focus is placed on their burgeoning applications, particularly as heavy-atom-free photosensitizers in photodynamic therapy. Detailed experimental protocols, data-rich tables, and illustrative diagrams are provided to equip researchers with the foundational knowledge and practical insights necessary to advance this exciting field.

A Historical Perspective: From Porphyrins to Dipyrrins and the Advent of the Thione Moiety

The story of dipyrrin thione derivatives is intrinsically linked to the broader history of pyrrolic chemistry, which has its roots in the study of naturally occurring pigments like heme and chlorophyll. The dipyrrin (or dipyrromethene) framework, essentially "half a porphyrin," emerged from the pioneering work of chemists like Hans Fischer and Alfred Treibs.[1] The initial breakthrough in creating a stable and highly fluorescent dipyrrin complex came in 1968 with the synthesis of the first boron-dipyrromethene (BODIPY) dye by Treibs and Kreuzer.[2][3] This discovery laid the groundwork for a vast and versatile class of fluorescent probes.[4]

For decades, research primarily focused on the oxygen-containing analogues and the core BODIPY structure. The introduction of a sulfur atom, creating a thione derivative, was a more recent and transformative development. This modification was driven by the quest for molecules with altered electronic and photophysical properties. The substitution of an oxygen or a carbon-based group with a sulfur atom, a process often referred to as thionation, was found to significantly influence the intersystem crossing (ISC) efficiency of these molecules.[5] This property is crucial for applications that rely on the generation of triplet excited states, such as photodynamic therapy (PDT).[6][7]

The exploration of thione-containing dipyrrins represents a strategic shift from merely tuning the absorption and emission wavelengths of fluorescent dyes to engineering molecules with specific photochemical functionalities. This has opened up new avenues for their application in medicine and materials science.[8][9]

The Genesis of a New Class: Synthesis and Rationale

The synthesis of dipyrrin thione derivatives typically builds upon established methods for creating the core dipyrrin structure, followed by a thionation step. The most common precursors to dipyrrins are dipyrromethanes, which are synthesized via the acid-catalyzed condensation of a pyrrole with an aldehyde.[1][10]

Core Dipyrrin Synthesis: A Foundational Step

The classical approach to synthesizing the dipyrrin core involves the condensation of two equivalents of a pyrrole with an aldehyde or an acid chloride, followed by oxidation.[11] The choice of reactants and reaction conditions is critical and is dictated by the desired substitution pattern on the final molecule.

Diagram 1: General Synthesis of a Dipyrrin Core

Caption: A simplified workflow for the synthesis of the dipyrrin core.

The rationale for using an acid catalyst is to activate the aldehyde or acid chloride for electrophilic attack on the electron-rich pyrrole ring. The subsequent oxidation step is crucial for forming the fully conjugated dipyrromethene chromophore, which is responsible for the molecule's characteristic intense color and photophysical properties.[10]

The Thionation Step: Introducing the Key Functional Group

The introduction of the thione group is typically achieved through the reaction of a suitable precursor, often an oxygen-containing analogue like a ketone or an amide, with a thionating agent. Lawesson's reagent is a commonly used and effective thionating agent for this purpose.

A notable synthetic strategy involves the reaction of thiophosgene with substituted pyrroles to generate a thioketone intermediate. This intermediate can then react with various electrophiles to form the dipyrromethene precursors, which are subsequently complexed with a boron source to yield the thio-BODIPY derivatives.[3]

Diagram 2: Thionation of a Dipyrrin Precursor

Caption: The crucial thionation step in the synthesis of dipyrrin thione derivatives.

The choice of Lawesson's reagent is based on its efficacy in converting carbonyl compounds to thiocarbonyls under relatively mild conditions. The reaction mechanism involves a [2+2] cycloaddition between the carbonyl group and the P=S bond of the reagent, followed by rearrangement and elimination to form the thione.

Physicochemical Properties: The Impact of the Thione Moiety

The introduction of a sulfur atom in place of an oxygen or other group has a profound effect on the electronic and photophysical properties of the dipyrrin scaffold.

| Property | Typical Dipyrrin | Dipyrrin Thione Derivative | Rationale for Change |

| Absorption Maxima (λmax) | Visible region | Generally red-shifted | The larger size and greater polarizability of the sulfur atom lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap. |

| Fluorescence Quantum Yield (ΦF) | High | Significantly reduced (quenched) | The presence of the heavy sulfur atom promotes intersystem crossing (ISC) to the triplet state, providing a non-radiative decay pathway that competes with fluorescence.[12] |

| Intersystem Crossing (ISC) Efficiency | Low | High | The "heavy-atom effect" of sulfur enhances spin-orbit coupling, facilitating the spin-forbidden transition from the singlet excited state to the triplet excited state.[7] |

| Singlet Oxygen Quantum Yield (ΦΔ) | Very low | Can be high | Efficient ISC populates the triplet state, which can then transfer its energy to molecular oxygen (3O2) to generate cytotoxic singlet oxygen (1O2).[8] |

These properties make dipyrrin thione derivatives particularly attractive as "heavy-atom-free" photosensitizers.[6][8] Traditional photosensitizers often rely on the incorporation of heavy metal atoms (e.g., platinum, palladium) to achieve high ISC rates.[8] The ability to induce this property using a sulfur atom offers advantages in terms of reduced toxicity and potentially lower cost.[13]

Applications in Drug Development: A New Frontier in Photodynamic Therapy

The most promising application of dipyrrin thione derivatives in drug development is in the field of photodynamic therapy (PDT).[14][15] PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen, which induce cell death in tumors.[15]

The ideal photosensitizer for PDT should possess several key characteristics:

-

Strong absorption in the "phototherapeutic window" (600-900 nm): This allows for deeper tissue penetration of light.

-

High singlet oxygen quantum yield: To efficiently generate the cytotoxic agent.

-

Low dark toxicity: The compound should be non-toxic in the absence of light.

-

Good photostability: To remain active throughout the treatment.

Dipyrrin thione derivatives have shown great promise in meeting these criteria.[6] Their tunable absorption spectra, which can be extended into the near-infrared (NIR) region, and their high ISC efficiencies make them excellent candidates for next-generation photosensitizers.[5][6]

Diagram 3: Mechanism of Photodynamic Therapy with Dipyrrin Thione Derivatives

Caption: The photochemical mechanism of dipyrrin thione-mediated photodynamic therapy.

Experimental Protocols: A Guide for the Bench Scientist

General Synthesis of a Meso-Aryl Dipyrromethane

This protocol describes a typical acid-catalyzed condensation to form the dipyrromethane precursor.

Materials:

-

Aryl aldehyde (1.0 mmol)

-

Pyrrole (excess, e.g., 10-20 mmol)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the aryl aldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the excess pyrrole to the solution.

-

Add a catalytic amount of TFA (e.g., 0.1 mmol) to the reaction mixture. Causality: TFA acts as a strong acid catalyst to protonate the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the pyrrole.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Once the starting aldehyde is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipyrromethane.

Oxidation to the Dipyrromethene

Materials:

-

Dipyrromethane (from step 5.1)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM) or Toluene

Procedure:

-

Dissolve the dipyrromethane in DCM or toluene in a round-bottom flask.

-

Add a solution of DDQ (1.0-1.1 equivalents) in the same solvent dropwise to the dipyrromethane solution at room temperature. Causality: DDQ is a strong oxidizing agent that abstracts two hydrogen atoms from the dipyrromethane to form the fully conjugated dipyrromethene system.

-

Stir the reaction for 30-60 minutes. The solution will typically develop an intense color.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, the dipyrromethene can often be used directly in the next step or purified by filtration through a short plug of silica gel.

Thionation of a BODIPY Analogue

This protocol outlines the conversion of a BODIPY derivative with a carbonyl group to its thione analogue.

Materials:

-

Carbonyl-containing BODIPY derivative (1.0 mmol)

-

Lawesson's reagent (0.5-1.0 equivalents)

-

Toluene, anhydrous

Procedure:

-

Dissolve the carbonyl-containing BODIPY derivative in anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Add Lawesson's reagent to the solution. Causality: Lawesson's reagent is a sulfur-transfer agent that efficiently converts carbonyls to thiocarbonyls.

-

Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired dipyrrin thione derivative.

Future Directions and Outlook

The field of dipyrrin thione derivatives is still in its relative infancy, with vast potential for further exploration and innovation. Key areas for future research include:

-

Expansion of the Synthetic Toolbox: Developing new and more efficient methods for the synthesis and functionalization of dipyrrin thiones will be crucial for creating a wider diversity of structures with tailored properties.

-

Elucidation of Structure-Property Relationships: A deeper understanding of how subtle changes in the molecular structure affect the photophysical and photochemical properties will enable the rational design of next-generation compounds for specific applications.

-

Broadening the Scope of Applications: While PDT is a major focus, these compounds may also find use in other areas such as photocatalysis, organic electronics, and bioimaging.[16]

-

In Vivo Studies and Clinical Translation: For promising drug candidates, rigorous preclinical and clinical studies will be necessary to evaluate their safety and efficacy in treating diseases like cancer.

References

- Design and synthesis of efficient heavy-atom-free photosensitizers for photodynamic therapy of cancer - Chemical Communications (RSC Publishing).

- BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications - MDPI.

- BODIPY dyes with thienyl- and dithienylthio-substituents – synthesis, redox and fluorescent properties - Dalton Transactions (RSC Publishing).

- BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties | Chemical Reviews - ACS Publications.

- Beyond BODIPY: dipyrrin complexes of P-block elements - PMC.

- Versatile synthetic methods for the engineering of thiophene-substituted Bodipy dyes | Request PDF - ResearchGate.

- Synthesis and spectroscopic properties of a new class of strongly fluorescent dipyrrinones.

- Historical development of BODIPY dyes | Download Scientific Diagram - ResearchGate.

- Synthetic route to the thiophene-fused BODIPY derivatives - ResearchGate.

- Heavy-Atom-Free Photosensitizer-Loaded Lipid Nanocapsules for Photodynamic Therapy | ACS Applied Bio Materials - ACS Publications.

- Heavy-Atom-Free Photosensitizers for High-Yield CO2-to-CO Conversion | CCS Chemistry.

- Functional Supramolecular Architectures of Dipyrrin Complexes - PMC - NIH.

- Effective generation of heavy-atom-free triplet photosensitizers containing multiple intersystem crossing mechanisms based on deep learning - PMC.

- Bodipy – Knowledge and References - Taylor & Francis.

- A new method to create heavy-atom free small molecule photosensitizers based on α-unsubstituted BODIPY dyes | Request PDF - ResearchGate.

- Unusual Reactivity and Metal Affinity of Water-Soluble Dipyrrins - PMC.

- Recent developments in metal dipyrrin complexes: Design, synthesis, and applications.

- A Review on the Synthetic Methods for the BODIPY Core - MDPI.

- Full article: Beyond BODIPY: dipyrrin complexes of P-block elements.

- Dipyrrinato‐Iridium(III) Complexes for Application in Photodynamic Therapy and Antimicrobial Photodynamic Inactivation - PMC.

- Design, synthesis and photophysical studies of dipyrromethene-based materials: insights into their applications in organic photovoltaic devices - Chemical Society Reviews (RSC Publishing).

- Photochemical Properties and Stability of BODIPY Dyes - PMC - NIH.

- Azadipyrromethenes: from traditional dye chemistry to leading edge applications. - RCSI Repository.

- Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers. - Apollo.

- Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones - PubMed.

- Boron Dipyrromethenes: Synthesis and Computational Analysis - eCommons.

- Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers - MDPI.

- Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC.

- Advances in the Chemistry of Dipyrrins and Their Complexes - ResearchGate.

- Dipyrrinato-Iridium(III) Complexes for Application in Photodynamic Therapy and Antimicrobial Photodynamic Inactivation - PubMed.

- Biopyrrin Pigments: From Heme Metabolites to Redox-Active Ligands and Luminescent Radicals | Accounts of Chemical Research - ACS Publications.

- Functionalized boron-dipyrromethenes and their applications | ROC - Dove Medical Press.

- Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers - PMC - NIH.

- Postcomplexation Synthetic Routes to Dipyrrin Complexes - The Royal Society of Chemistry.

- Spectroscopic and Photophysical Investigation of Model Dipyrroles Common to Bilins: Exploring Natural Design for Steering Torsion to Divergent Functions - PMC.

- Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity - Juniper Publishers.

- Design and Synthesis of Dipyrrin Complexes Bearing Unique Structures, Properties and Functions | Request PDF - ResearchGate.

- Hangman dipyrrin complexes - PMC - NIH.

- Photophysical Insights of Halogenated Dipyrrolonaphthyridine‐Diones as Potential Photodynamic Therapy Agents † | Request PDF - ResearchGate.

- Luminescence from open-shell, first-row transition metal dipyrrin complexes - The Royal Society of Chemistry.

- Design and synthesis of dipyrrin complexes bearing unique structures, properties and functions - Shibaura Institute of Technology.

- Synthesis, characterization and evaluation of aza-dipyrromethenes and other small molecules for organic photovoltaics.

- Synthesis of novel symmetrical and unsymmetrical aza BODIPY analogues. Budur Nuwayji Alanazi.

- Synthesis of fused-ring aza-dipyrromethenes from aromatic nitriles - RSC Publishing.

- Synthesis of Functional Chalcone Library for Use in Aza- Dipyrromethene Dye Systems.

- Hangman dipyrrin complexes - Chemical Science (RSC Publishing).

Sources

- 1. Beyond BODIPY: dipyrrin complexes of P-block elements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of efficient heavy-atom-free photosensitizers for photodynamic therapy of cancer - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Effective generation of heavy-atom-free triplet photosensitizers containing multiple intersystem crossing mechanisms based on deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dipyrrinato‐Iridium(III) Complexes for Application in Photodynamic Therapy and Antimicrobial Photodynamic Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and photophysical studies of dipyrromethene-based materials: insights into their applications in organic photovoltaic devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

role of bis(pyrrol-2-yl)methanethione in coordination chemistry

Role in Coordination Chemistry & Ligand Design

Executive Summary: The "Soft" Alternative to Dipyrrins

Bis(pyrrol-2-yl)methanethione (often abbreviated as di-2-pyrrolyl thione ) represents a critical divergence from standard dipyrromethene (dipyrrin) ligand systems. While dipyrrins coordinate via a hard N,N-chelation mode (forming the basis of BODIPY dyes), the introduction of the meso-thione (C=S) group fundamentally alters the electronic landscape and coordination vector.

Core Technical Distinction:

-

Dipyrrin (N,N-Donor): Hard donor set, rigid planarity, high fluorescence.

-

Bis(pyrrol-2-yl)methanethione (N,S-Donor): Soft donor set (via sulfur), redox-active, quenching pathways dominant.

This guide details the synthesis, coordination mechanics, and application of this ligand, specifically focusing on its ability to stabilize soft transition metals (Hg, Pd, Pt) and its utility in heavy metal sensing.

Synthesis & Structural Dynamics

The synthesis of bis(pyrrol-2-yl)methanethione is best approached via the thionation of its ketone precursor. Direct condensation methods (pyrrole + thiophosgene) are often lower yielding due to polymerization side reactions.

Optimized Synthetic Protocol

Reaction: Di-2-pyrrolylketone

| Parameter | Specification | Rationale |

| Precursor | Di-2-pyrrolylketone (1.0 eq) | Stable, readily available starting material. |

| Reagent | Lawesson’s Reagent (0.6 eq) | More selective thionating agent than P₄S₁₀; reduces tar formation. |

| Solvent | Toluene (Anhydrous) | High boiling point required for thionation kinetics. |

| Temp/Time | Reflux (110°C) / 3–6 Hours | Monitor via TLC until ketone spot disappears. |

| Purification | Column Chromatography (SiO₂) | Elute with CH₂Cl₂/Hexane.[1] Product is often deep red/orange. |

Tautomerism & Deprotonation

The ligand exists in a thione-thiol equilibrium, which is the "switch" for coordination.

-

Form A (Neutral Thione): Stable in solid state.

-

Form B (Thiol/Enethiol): Transient in solution; accessible upon base treatment.

-

Form C (Monoanionic Thionato): The active coordinating species.

Figure 1: Activation pathway from neutral precursor to active monoanionic ligand.

Coordination Chemistry: The N,S-Chelate Effect

Unlike dipyrrins which bind metals symmetrically through two nitrogen atoms (N,N), bis(pyrrol-2-yl)methanethione predominantly acts as a monoanionic bidentate N,S-chelator .

Binding Mechanism

Upon deprotonation, the negative charge is delocalized, but the high affinity of sulfur for soft metals drives the coordination geometry.

-

Deprotonation: One pyrrole NH is deprotonated.[2]

-

Chelation: The metal binds to the deprotonated pyrrole nitrogen and the thione sulfur.

-

Spectator Ring: The second pyrrole ring often remains protonated and uncoordinated (or participates in H-bonding), breaking the symmetry observed in BODIPY systems.

Comparative Metal Geometries

| Metal Ion | Hard/Soft Character | Coordination Geometry | Stoichiometry (M:L) | Key Features |

| Ni(II) | Intermediate | Square Planar | 1:2 | Diamagnetic; deep color due to LMCT (S |

| Co(III) | Hard | Octahedral | 1:3 | Kinetic inertness; requires oxidation of Co(II) precursor. |

| Hg(II) | Soft | Tetrahedral | 1:2 | Critical Application: High formation constant due to Hg-S affinity. |

| Pd(II) | Soft | Square Planar | 1:2 | Potential catalytic sites; planar stacking interactions. |

Experimental Protocols

Protocol A: Synthesis of Bis(pyrrol-2-yl)methanethione

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Charge: Add di-2-pyrrolylketone (1.6 g, 10 mmol) and anhydrous toluene (50 mL).

-

Thionation: Add Lawesson’s reagent (2.4 g, 6 mmol) in one portion.

-

Reaction: Reflux under N₂ atmosphere for 4 hours. The solution will darken significantly.

-

Workup: Cool to room temperature. Filter off any insoluble precipitate. Concentrate the filtrate in vacuo.

-

Purification: Flash chromatography on silica gel (Eluent: 4:1 Hexane:CH₂Cl₂). Collect the red/orange fraction.

-

Yield Target: 60–75%.

-

QC Check: ¹H NMR (CDCl₃) should show downfield shift of pyrrole protons relative to ketone.

-

Protocol B: Preparation of Bis(thionato)nickel(II) Complex

-

Dissolution: Dissolve the ligand (2 mmol) in MeOH (20 mL).

-

Base Activation: Add NaOAc (2.2 mmol) to deprotonate the ligand in situ.

-

Metallation: Add Ni(OAc)₂·4H₂O (1 mmol) dissolved in MeOH (5 mL) dropwise.

-

Precipitation: Stir for 2 hours. The complex typically precipitates as a dark solid.

-

Isolation: Filter, wash with cold MeOH and water, then dry under vacuum.

Applications in Sensing & Drug Development

Heavy Metal Sensing (Hg²⁺ Detection)

The high affinity of the thione sulfur for Mercury(II) makes this ligand a potent chemosensor.

-

Mechanism: Chelation Enhanced Quenching (CHEQ) or specific chromogenic shifts.

-

Selectivity: The N,S donor set discriminates against harder ions (Ca²⁺, Mg²⁺, Zn²⁺) which prefer N,O or N,N environments.

Biological Implications

While the ligand itself is a sensing tool, its complexes (particularly Cu and Zn variants) have shown potential as antifungal agents . The mechanism involves the disruption of cell membrane integrity via the lipophilic dipyrrole scaffold, enhanced by the metal center's redox activity.

Figure 2: Functional applications driven by the N,S-coordination mode.

References

-

Corbella, M. et al. (2000). "2-Pyrrolylthiones as monoanionic bidentate N,S-chelators: synthesis and molecular structure of 2-pyrrolylthionato complexes of nickel(II), cobalt(III), and mercury(II)." Inorganic Chemistry.

-

Gale, P. A. et al. (2008). "Synthesis and anion binding properties of N,N'-bis-pyrrol-2-yl-2,5-diamidopyrrole." PMC.

-

Pushpanandan, P. et al. (2023). "Pd(II), Ni(II), and Cu(II) complexes of α,α′-ditolylmethanone dipyrroethene." Dalton Transactions.[3][4]

-

Jones, R. C. et al. (2014).[5] "Bis{2-[(3,5-diphenyl-1H-pyrrol-2-ylidene-κN)amino]-3,5-diphenylpyrrol-1-ido-κN}palladium(II)." Acta Crystallographica.

-

Sigma-Aldrich. "Di(1H-pyrrol-2-yl)methanethione Product Specification."

Sources

- 1. BJOC - Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole [beilstein-journals.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Bis{2-[(3,5-diphenyl-1H-pyrrol-2-ylidene-κN)amino]-3,5-diphenylpyrrol-1-ido-κN}palladium(II): a homoleptic four-coordinate tetraphenylazadipyrromethene complex of palladium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Pyrrole-Based Thioketones

Introduction

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Its unique electronic properties, arising from its aromatic character, make it a privileged scaffold in drug design.[2][3] When this heterocyclic motif is functionalized with a thioketone (or thione) group, a class of compounds with intriguing chemical reactivity and therapeutic potential emerges. However, the introduction of the thiocarbonyl (C=S) group also introduces challenges related to molecular stability.

Unlike their carbonyl (C=O) analogs, thioketones often exhibit lower thermodynamic stability, which can complicate their synthesis, isolation, and application.[4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the factors governing the thermodynamic stability of pyrrole-based thioketones. We will delve into the electronic and steric influences, the critical thione-enethiol tautomerism, and the computational and experimental methodologies used to assess and predict their stability.

Fundamental Structural and Electronic Properties

The stability of a pyrrole-based thioketone is a direct consequence of the interplay between the aromatic pyrrole ring and the thiocarbonyl group.

The Aromatic Pyrrole Ring

Pyrrole is a five-membered aromatic heterocycle that adheres to Hückel's rule, with the nitrogen atom's lone pair of electrons participating in the 6π-electron aromatic system.[5] This electron delocalization makes the pyrrole ring electron-rich and highly reactive towards electrophilic substitution, preferentially at the C2 (alpha) position.[2] The nitrogen atom acts as a powerful π-electron donor, significantly influencing the electronic character of any substituent attached to the ring. This electron-donating nature is a key factor in stabilizing an adjacent thiocarbonyl group.

The Thiocarbonyl (C=S) Group

The carbon-sulfur double bond is inherently weaker and more polarizable than the carbon-oxygen double bond of a ketone. This difference arises from the less effective overlap between the carbon 2p and sulfur 3p orbitals. Consequently, simple alkyl thioketones are often unstable and prone to dimerization or polymerization. However, stability can be conferred when the thiocarbonyl group is conjugated with an aromatic system.[4] In the case of pyrrole-based thioketones, the electron-donating resonance from the pyrrole ring helps to stabilize the C=S bond.

The diagram below illustrates the key resonance contributors that demonstrate this stabilizing effect for a 2-pyrrolyl thioketone.

Caption: Resonance delocalization in a 2-pyrrolyl thioketone.

Thione-Enethiol Tautomerism: The Core Equilibrium

A critical aspect of thioketone stability is the equilibrium between the thione form and its constitutional isomer, the enethiol. This is analogous to the well-known keto-enol tautomerism. The position of this equilibrium is a primary determinant of the compound's overall thermodynamic stability and chemical behavior.

Caption: Thione-enethiol tautomerism in pyrrole-based thioketones.

For most simple thioketones, the thione form is thermodynamically more stable than the enethiol form in the gas phase.[6] This preference is primarily due to the strength of the C=S double bond relative to the C=C double bond. Computational studies on related heterocyclic thiones, such as 1,2,4-triazole-3-thione, consistently show the thione tautomer to be the most stable species.[6] Factors that can shift the equilibrium towards the enethiol form include:

-

Aromaticity: If the C=C bond of the enethiol becomes part of a new aromatic system.

-

Intramolecular Hydrogen Bonding: A suitably positioned hydrogen-bond acceptor can stabilize the thiol proton.

-

Solvent Effects: Polar, protic solvents can stabilize the more polar tautomer through hydrogen bonding.

In pyrrole-based thioketones, the aromaticity of the pyrrole ring is already established. Therefore, the equilibrium is expected to strongly favor the thione tautomer , a prediction supported by the general behavior of thiones.[6]

Synthesis and Experimental Characterization

The most common and direct method for synthesizing thioketones is the thionation of the corresponding ketone using a sulfurizing agent.

Experimental Protocol: Thionation using Lawesson's Reagent

This protocol describes the conversion of a 2-acylpyrrole to its corresponding thioketone derivative. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a widely used and effective thionating agent.[7][8]

Materials:

-

Substituted 2-acylpyrrole (1.0 eq)

-

Lawesson's Reagent (0.6 - 1.0 eq)

-

Anhydrous Toluene or Xylene

-

Microwave synthesis vial or round-bottom flask with condenser

-

Silica gel for column chromatography

Procedure:

-

To a microwave synthesis vial, add the 2-acylpyrrole (1.0 eq) and Lawesson's Reagent (0.6 eq).

-

Add anhydrous toluene to dissolve/suspend the reactants (concentration approx. 0.1 M).

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 140-160 °C for 20-40 minutes.[7] Monitor the reaction progress by TLC. Causality Note: High temperatures are required to overcome the activation energy for the thionation reaction. Microwave heating provides rapid and uniform heating, often reducing reaction times and side-product formation compared to conventional heating.[7]

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The thioketone product is typically a colored solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Signatures

The successful formation of a pyrrole-based thioketone can be confirmed by characteristic spectroscopic data. The table below summarizes the expected shifts compared to the starting ketone, based on data for 2-acylpyrrole and related pyrrole thionoesters.[9][10]

| Data Type | Starting Ketone (2-Acylpyrrole) | Product (2-Thioketopyrrole) | Rationale for Change |

| ¹³C NMR | C=O signal at ~188 ppm[9] | C=S signal at ~200-215 ppm [10] | The carbon of a C=S bond is significantly deshielded compared to a C=O carbon. This downfield shift is a definitive indicator of successful thionation. |

| ¹H NMR | Pyrrole ring protons appear in the aromatic region (~6.2-7.1 ppm).[9] | Pyrrole ring protons will experience a slight shift due to the change in the electronic nature of the substituent, but will remain in a similar region. | The fundamental aromatic structure of the pyrrole ring is maintained. |

| IR Spectroscopy | Strong C=O stretching band at ~1650 cm⁻¹ | Absence of the C=O band. A weaker C=S stretching band appears at ~1050-1250 cm⁻¹ . | The disappearance of the strong carbonyl absorption is a key indicator of reaction completion. The C=S stretch is characteristically weaker and at a lower frequency. |

| Appearance | Typically a colorless or pale yellow solid. | Often a brightly colored (e.g., yellow, orange, or red) solid. | The smaller HOMO-LUMO gap in the thiocarbonyl group often results in absorption in the visible region of the spectrum. |

Computational Workflow for Stability Assessment

Density Functional Theory (DFT) is a powerful tool for predicting the thermodynamic stability of molecules and the relative energies of tautomers. A robust computational protocol provides a self-validating system to corroborate experimental findings.

Protocol: DFT Analysis of Tautomeric Stability

This workflow outlines the steps to computationally determine the relative stability of the thione and enethiol tautomers of a pyrrole-based thioketone.

-

Structure Generation: Build the 3D structures of both the thione and enethiol tautomers using a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer. A common and reliable level of theory for such systems is the B3LYP functional with a 6-31G(d,p) basis set.[6] This step finds the lowest energy conformation for each isomer.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

-

Energy Correction: The total electronic energy from the optimization is corrected with the ZPVE to obtain the final, more accurate energy of each tautomer.

-

Relative Stability Calculation: The thermodynamic stability is determined by comparing the final corrected energies. The tautomer with the lower energy is the more stable form. The energy difference (ΔE) can be converted to an equilibrium constant (K) to predict the population of each tautomer at a given temperature.

The following diagram illustrates this computational workflow.

Caption: Workflow for computational assessment of tautomer stability.

Implications for Drug Development

The pyrrole scaffold is a key component in numerous approved drugs.[11] The introduction of a thioketone in place of a ketone can profoundly alter a molecule's biological properties:

-

Lipophilicity: The sulfur atom generally increases lipophilicity compared to oxygen, which can affect cell membrane permeability and pharmacokinetic profiles.

-

Hydrogen Bonding: A thioketone is a weaker hydrogen bond acceptor than a ketone. This can change how a drug candidate interacts with its biological target.

-

Reactivity: The C=S bond can undergo different chemical reactions than a C=O bond, offering opportunities for covalent inhibition or unique metabolic pathways.

Understanding and controlling the stability of pyrrole-based thioketones is therefore paramount. A stable, well-characterized thioketone can be a viable drug candidate, while an unstable compound that readily isomerizes or degrades is unlikely to succeed. The methodologies outlined in this guide provide the foundational knowledge for researchers to confidently design, synthesize, and evaluate these promising molecules.

References

-

Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(55), 31773–31780. [Link]

-

Groves, B. R., Smithen, D. A., Cameron, T. S., & Thompson, A. (2016). Thionation reactions of 2-pyrrole carboxylates. RSC Advances, 6(73), 69691–69697. [Link]

-

Fallah-Tafti, A., & Siavoshi, F. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 951-959. [Link]

-

Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. [Link]

- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.

-

Wikipedia. (2024). Pyrrole. [Link]

-

PubChem. (n.d.). 2-Acetylpyrrole. National Center for Biotechnology Information. [Link]

-

Fałdyga, D. J., Mlostoń, G., & Heimgartner, H. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6999. [Link]

-

RSC Adv., 2019, 9, 31773-31780. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. [Link]

-

Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

-

Sharma, R., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Pharmaceuticals, 16(11), 1591. [Link]

-

University of Babylon. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. College of Pharmacy. [Link]

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Thionation reactions of 2-pyrrole carboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol for the Synthesis of Bis-(1H-pyrrol-2-yl)-methanethione from Ketone Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of bis-(1H-pyrrol-2-yl)-methanethione, a thioketone derivative of the dipyrromethene core structure. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and coordination properties. The protocol herein outlines a robust multi-step synthesis commencing from readily available ketone and pyrrole precursors. The key transformations involve an acid-catalyzed condensation to form a dipyrromethane, subsequent oxidation to a dipyrromethenone, and a final thionation step using Lawesson's reagent. This document provides not only a step-by-step experimental procedure but also delves into the underlying scientific principles, offering insights into reaction mechanisms and troubleshooting strategies to ensure successful synthesis.

Introduction

Dipyrromethenes and their derivatives are a critical class of compounds, most famously recognized as the core of porphyrins and BODIPY dyes. The introduction of a thiocarbonyl group in place of the carbonyl in dipyrromethenones to form bis-(1H-pyrrol-2-yl)-methanethiones can significantly alter the electronic properties, metal-coordinating ability, and biological activity of the molecule.[1][2] The synthesis of these thiones from simple ketone precursors provides a versatile route to a wide array of substituted dipyrromethanethiones, enabling the exploration of their therapeutic and material science applications.

This application note provides a detailed, three-stage synthetic protocol:

-

Stage 1: Acid-Catalyzed Condensation of Pyrrole and Ketone to form a Dipyrromethane.

-

Stage 2: Oxidation of the Dipyrromethane to a Dipyrromethenone.

-

Stage 3: Thionation of the Dipyrromethenone to this compound.

Scientific Principles and Mechanisms

The overall synthetic strategy is a well-established route in pyrrolic chemistry.[2][3] The initial step involves the acid-catalyzed condensation of a ketone with two equivalents of pyrrole.[3][4] This reaction proceeds via an electrophilic substitution mechanism where the protonated ketone acts as an electrophile, which is then attacked by the electron-rich pyrrole ring, typically at the 2-position. A second condensation with another pyrrole molecule yields the dipyrromethane.

The subsequent oxidation of the dipyrromethane to the corresponding dipyrromethenone is a crucial step. Oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly employed for this transformation.[1][5] The mechanism involves a hydride transfer from the dipyrromethane to DDQ, forming a dipyrromethane cation.[5] Subsequent deprotonation leads to the formation of the conjugated dipyrromethene system. In the context of forming a dipyrromethenone, the oxidation is often followed by hydrolysis to yield the carbonyl functionality.

The final step is the thionation of the dipyrromethenone. Lawesson's reagent is a mild and highly effective thionating agent for converting ketones to thioketones.[6][7][8] The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. This ylide then undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate.[8] A subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thioketone and a phosphorus-containing byproduct.[7][8]

Experimental Protocols

Materials and Reagents

-

Pyrrole (freshly distilled)

-

Acyclic or cyclic ketone (e.g., acetone, cyclohexanone)

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Dichloromethane (DCM, anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Stage 1: Synthesis of 5,5-Disubstituted-dipyrromethane

Protocol:

-

To a round-bottom flask under an inert atmosphere, add the ketone (1.0 eq) and a large excess of freshly distilled pyrrole (10-20 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (0.1 eq) dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a dilute aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The excess pyrrole can be removed by vacuum distillation.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure dipyrromethane.

Expert Insights: The use of a large excess of pyrrole minimizes the formation of polymeric side products.[2][3] The reaction is sensitive to air and light, so maintaining an inert atmosphere and protecting the reaction from light is crucial to prevent oxidation of the product.

Stage 2: Oxidation to 5,5-Disubstituted-dipyrromethenone

Protocol:

-

Dissolve the purified dipyrromethane (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of DDQ (1.1 eq) in dichloromethane dropwise over 30 minutes.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, filter the mixture to remove the precipitated hydroquinone.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product is then subjected to hydrolysis by stirring with a mixture of THF and water (1:1) for 12 hours.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate.

-

Purify the crude dipyrromethenone by column chromatography on silica gel (hexane/ethyl acetate gradient).

Expert Insights: The oxidation with DDQ is a sensitive reaction, and over-oxidation can lead to the formation of unwanted byproducts.[5] Careful control of the stoichiometry of DDQ and the reaction temperature is essential. The hydrolysis step is crucial to convert the initially formed oxidized species into the desired ketone.

Stage 3: Thionation to this compound

Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve the purified dipyrromethenone (1.0 eq) in anhydrous THF.

-

Add Lawesson's reagent (0.6 eq) to the solution in one portion.

-

Reflux the reaction mixture for 2-6 hours. Monitor the progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product will have a strong, unpleasant odor. It is advisable to perform the work-up in a well-ventilated fume hood.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure this compound.

Expert Insights: Lawesson's reagent and its byproducts have a very strong and unpleasant odor.[9] All manipulations should be carried out in a well-ventilated fume hood. The stoichiometry of Lawesson's reagent should be carefully controlled; an excess can lead to side reactions. The product is often a colored solid.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Dipyrromethane Synthesis | Ketone, Pyrrole, TFA | None | 0 to RT | 1-2 | 70-90 |

| 2. Dipyrromethenone Synthesis | Dipyrromethane, DDQ | DCM | 0 to RT | 3-6 | 60-80 |

| 3. Thionation | Dipyrromethenone, Lawesson's Reagent | THF | Reflux | 2-6 | 50-70 |

Table 2: Spectroscopic Characterization of a Representative this compound

| Spectroscopic Data | Expected Characteristics |